molecular formula C25H26ClN3O3S B3644554 N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B3644554
M. Wt: 484.0 g/mol
InChI Key: IGDQCVFMDYULGF-UHFFFAOYSA-N
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Description

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an antagonist or agonist at these receptors, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets are subjects of ongoing research .

Properties

IUPAC Name

N-[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3S/c1-19-8-11-21(26)18-24(19)28-14-16-29(17-15-28)25(30)20-9-12-22(13-10-20)27(2)33(31,32)23-6-4-3-5-7-23/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDQCVFMDYULGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 2
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N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 4
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N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 6
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N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylbenzenesulfonamide

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